N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group, a dichlorophenyl group, and a heptylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea typically involves a multi-step process. One common method includes the reaction of 4-butylbenzyl chloride with 2,4-dichloroaniline to form an intermediate, which is then reacted with heptyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-2-methyl-3-nitrobenzamide
- N-(4-Butylphenyl)-4-nitrobenzamide
- N-(3,5-Ditert-butylphenyl)-4-nitrobenzamide
Uniqueness
N-[(4-Butylphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
88452-10-2 |
---|---|
Molecular Formula |
C25H34Cl2N2O |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[(4-butylphenyl)methyl]-3-(2,4-dichlorophenyl)-1-heptylurea |
InChI |
InChI=1S/C25H34Cl2N2O/c1-3-5-7-8-9-17-29(19-21-13-11-20(12-14-21)10-6-4-2)25(30)28-24-16-15-22(26)18-23(24)27/h11-16,18H,3-10,17,19H2,1-2H3,(H,28,30) |
InChI Key |
BQIRPLYKNRXSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.